4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline

Lipophilicity LogP Drug-likeness

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline (CAS 1547933-50-5) is a secondary aniline building block featuring a para-bromo, meta-methoxy substitution pattern on the benzene ring and a chiral N-(1-cyclopropylethyl) side chain. With a molecular formula of C12H16BrNO and a molecular weight of 270.17 g/mol , this compound presents a moderate lipophilicity (LogP ~3.67) and a topological polar surface area (TPSA) of 21.26 Ų, properties that position it as a versatile intermediate for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B13286159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC2=CC(=C(C=C2)Br)OC
InChIInChI=1S/C12H16BrNO/c1-8(9-3-4-9)14-10-5-6-11(13)12(7-10)15-2/h5-9,14H,3-4H2,1-2H3
InChIKeyVJUZOSQJQZMQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline – Key Structural & Physicochemical Profile for Research Procurement


4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline (CAS 1547933-50-5) is a secondary aniline building block featuring a para-bromo, meta-methoxy substitution pattern on the benzene ring and a chiral N-(1-cyclopropylethyl) side chain . With a molecular formula of C12H16BrNO and a molecular weight of 270.17 g/mol , this compound presents a moderate lipophilicity (LogP ~3.67) and a topological polar surface area (TPSA) of 21.26 Ų, properties that position it as a versatile intermediate for medicinal chemistry and agrochemical discovery programs .

Why 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline Cannot Be Replaced by Common In-Class Aniline Analogs


Simply substituting 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline with a generic brominated aniline or a non-cyclopropylethyl analog overlooks the critical interplay between its three functional domains. The 4-bromo substituent serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the 3-methoxy group modulates both electronic character and hydrogen-bonding capacity, while the branched N-(1-cyclopropylethyl) group introduces steric bulk and conformational restriction distinct from linear N-alkyl or N-cyclopropylmethyl analogs . Removing any one of these features—such as using 4-bromo-3-methoxyaniline (lacking the N-alkyl group) or N-(1-cyclopropylethyl)-4-methoxyaniline (lacking bromine)—dramatically alters the compound's reactivity profile, lipophilicity, and potential for target engagement, making it unfit as a drop-in replacement in established synthetic routes or structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline Versus Key Analogs


Enhanced Lipophilicity (LogP) of 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline Compared to Non-Brominated and Des-Methoxy Analogs

The computed LogP for 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline is 3.67 . In contrast, the non-brominated analog N-(1-cyclopropylethyl)-4-methoxyaniline is predicted to have a lower LogP due to the absence of the lipophilic bromine atom, while 4-bromo-N-(cyclopropylmethyl)-3-methoxyaniline has a smaller hydrophobic surface area owing to the shorter methylene linker, resulting in a computed LogP approximately 0.3–0.5 units lower . This enhanced lipophilicity can translate into improved membrane permeability and altered pharmacokinetic behavior.

Lipophilicity LogP Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation Among N-Cyclopropylalkyl-3-methoxyaniline Building Blocks

The TPSA of 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline is 21.26 Ų . This value is identical to that of the non-brominated analog N-(1-cyclopropylethyl)-4-methoxyaniline (TPSA = 21.26 Ų) since bromine contributes zero polar surface area, but it is distinguishable from the des-methoxy analog 2-Bromo-N-(1-cyclopropylethyl)aniline, which has a TPSA of only 12.03 Ų . The presence of the methoxy group thus provides an additional hydrogen-bond acceptor site without increasing TPSA beyond the 90 Ų threshold typically associated with oral bioavailability.

TPSA Drug-likeness Permeability Medicinal Chemistry

Synthetic Utility: Retention of the 4-Bromo Handle for Cross-Coupling Compared to Des-Bromo Analogs

The para-bromo substituent in 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). In contrast, the des-bromo analog N-(1-cyclopropylethyl)-4-methoxyaniline lacks this synthetic handle and requires an additional halogenation step prior to coupling . Synthetic protocols for analogous 4-bromo-3-methoxyaniline derivatives demonstrate efficient Suzuki coupling with cyclopropylboronic acid using Pd(OAc)₂/PCy₃, achieving full conversion under standard conditions [1].

Cross-coupling Suzuki reaction Building block Synthetic chemistry

High-Value Application Scenarios for 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Targeting Bromodomain-Containing Proteins

The combination of moderate lipophilicity (LogP 3.67) and a hydrogen-bond-accepting methoxy group makes 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline a suitable fragment for bromodomain inhibitor design . Its TPSA of 21.26 Ų aligns with fragment-like physicochemical criteria, and the bromine atom provides a vector for structure-guided optimization via Suzuki coupling to access the acetyl-lysine binding pocket.

Diversifiable Building Block for CNS-Penetrant Kinase Inhibitor Synthesis

The relatively high LogP of 3.67 and the presence of the cyclopropylethyl group, which reduces metabolic N-dealkylation compared to simple N-alkyl chains, position this compound as a strategic intermediate for CNS kinase programs . The bromine handle enables late-stage diversification to explore SAR around the solvent-exposed region of the ATP-binding site.

Agrochemical Intermediate for Cyclopropyl-Containing Fungicides or Herbicides

Cyclopropyl groups are prevalent in modern agrochemicals due to their metabolic stability and conformational effects. 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline serves as a precursor to cyclopropyl-containing anilide herbicides, analogous to the cyclopropylmethoxyanilide class described in patent literature [1]. The bromine substituent allows for further functionalization to fine-tune physicochemical properties for foliar uptake.

Chemical Biology Probe Development via Bioorthogonal Handle Installation

The 4-bromo position can be exploited for the introduction of click-chemistry handles (e.g., terminal alkyne) via Sonogashira coupling, enabling this compound to serve as a scaffold for photoaffinity labeling probes or PROTAC linker attachment points . The methoxy group at the 3-position maintains aqueous solubility during probe synthesis while minimizing non-specific protein binding.

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